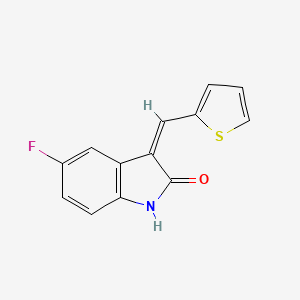

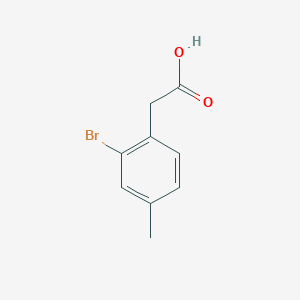

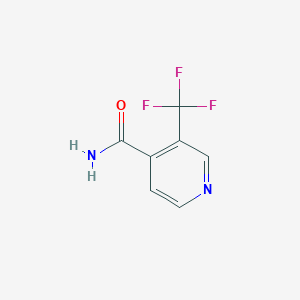

N-(3-bromopropyl)-4-trifluoromethylnicotinamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-trifluoromethylnicotinamide with 3-bromopropanol . The bromination occurs at the 3-position of the pyridine ring, resulting in the formation of the desired product. Detailed synthetic routes and conditions can be found in the literature .

Applications De Recherche Scientifique

Bioorthogonal Chemistry and Tumor Treatment

Bioorthogonal chemistry, capable of operating in live animals, plays a crucial role in studying biological processes like cell death and immunity. A study showcased a bioorthogonal chemical system utilizing a cancer-imaging probe that, upon cellular entry, triggers the controlled release of therapeutic agents, including gasdermin, into tumor cells in mice. This system revealed that inducing pyroptosis in a fraction of tumor cells was sufficient to eliminate the entire tumor graft, highlighting the potential of bioorthogonal chemistry in cancer treatment and the significance of pyroptosis-induced inflammation in enhancing anti-tumor immunity (Wang et al., 2020).

CO2 Capture and Sequestration

The development of task-specific ionic liquids has shown promise in the field of environmental chemistry, particularly for CO2 capture. By reacting specific compounds with 3-bromopropylamine hydrobromide and subsequent anion exchange, a new room temperature ionic liquid was synthesized. This liquid demonstrated reversible CO2 sequestration capabilities, presenting an efficient and nonvolatile alternative to traditional amine-based CO2 capture methods. Such innovations contribute to advancing CO2 capture technologies, which are crucial for addressing climate change and environmental degradation (Bates et al., 2002).

Nickel-Catalyzed Arylation in Drug Synthesis

Nickel-based catalytic systems have been established for the arylation of heteroarenes, utilizing aryl halides and triflates. This methodology has been applied to the rapid synthesis of febuxostat, a drug used for treating gout and hyperuricemia. Such advancements in catalytic chemistry enhance the efficiency and scope of synthetic processes for pharmaceuticals, demonstrating the critical role of innovative catalytic systems in drug development (Canivet et al., 2009).

Enhancing Solar Cell Efficiency

Research into dye-sensitized solar cells (DSSCs) has identified new pyridine derivatives as effective additives in bromide/tribromide electrolytes. These additives, synthesized through simple methods, have shown to improve the open circuit voltage and short circuit density of DSSCs, thereby enhancing their energy conversion efficiency. Such studies contribute to the development of more efficient renewable energy sources, addressing the growing need for sustainable energy solutions (Bagheri et al., 2015).

Propriétés

IUPAC Name |

N-(3-bromopropyl)-4-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3N2O/c11-3-1-4-16-9(17)7-6-15-5-2-8(7)10(12,13)14/h2,5-6H,1,3-4H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYRWENIYSBURB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)C(=O)NCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-bromopropyl)-4-trifluoromethylnicotinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxa-7-azaspiro[3.5]nonane oxalate](/img/structure/B1404197.png)

![8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B1404210.png)